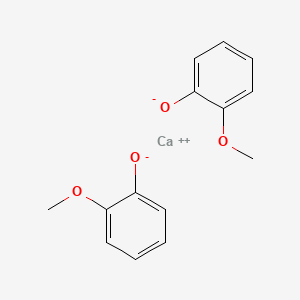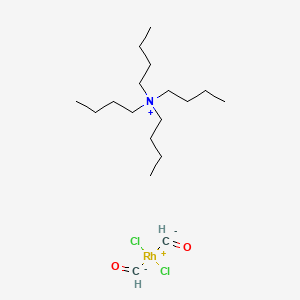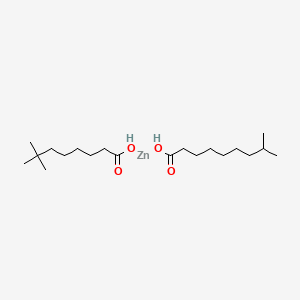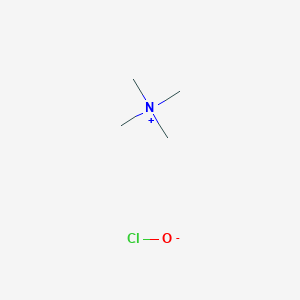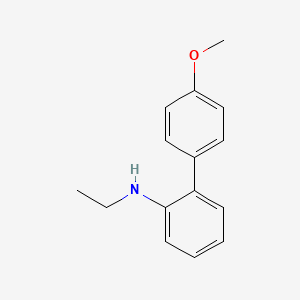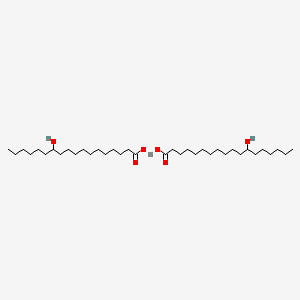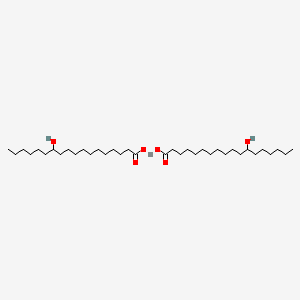
cadmium(2+);12-hydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Its chemical formula is C36H70CdO6, and it is often referred to as cadmium 12-hydroxystearate . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium(2+);12-hydroxyoctadecanoate can be synthesized through the reaction of cadmium salts with 12-hydroxyoctadecanoic acid. The reaction typically involves the following steps:
- Dissolution of cadmium salts (such as cadmium chloride or cadmium nitrate) in water or an appropriate solvent.
- Addition of 12-hydroxyoctadecanoic acid to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Precipitation of the this compound product, which is then filtered and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cadmium salts and 12-hydroxyoctadecanoic acid, with precise control over reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium(2+);12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to cadmium metal or other reduced forms.
Substitution: The hydroxyl and carboxyl groups in the compound can participate in substitution reactions with other reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Cadmium oxide and other oxidized derivatives.
Reduction: Cadmium metal and reduced organic compounds.
Substitution: Various substituted organic compounds depending on the reagents used
Applications De Recherche Scientifique
Cadmium(2+);12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications and its interactions with biological molecules.
Industry: Utilized in the production of lubricants, stabilizers, and other industrial products .
Mécanisme D'action
The mechanism of action of cadmium(2+);12-hydroxyoctadecanoate involves its interaction with cellular components and molecular pathways. Cadmium ions can disrupt cellular processes by:
Inducing oxidative stress: Cadmium ions generate reactive oxygen species (ROS), leading to cellular damage.
Interfering with calcium signaling: Cadmium ions can mimic calcium ions, disrupting calcium-dependent processes.
Modulating signaling pathways: Cadmium ions affect pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Cadmium(2+);12-hydroxyoctadecanoate can be compared with other similar compounds, such as:
Cadmium stearate: Similar in structure but lacks the hydroxyl group.
Cadmium palmitate: Another cadmium-containing fatty acid salt with a shorter carbon chain.
Cadmium oleate: Contains an unsaturated fatty acid chain, differing in reactivity and applications .
These comparisons highlight the unique properties of this compound, particularly its hydroxyl group, which influences its reactivity and applications.
Propriétés
Numéro CAS |
69121-20-6 |
|---|---|
Formule moléculaire |
C36H70CdO6 |
Poids moléculaire |
711.4 g/mol |
Nom IUPAC |
cadmium(2+);12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
Clé InChI |
GZAFZVLKVLWJJD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



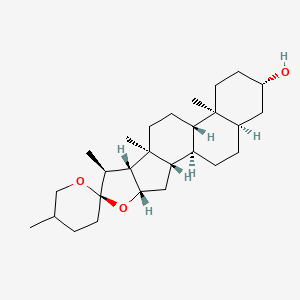
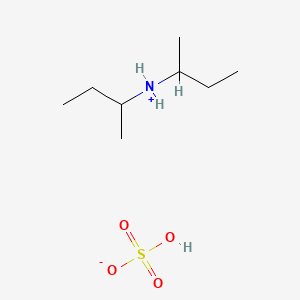

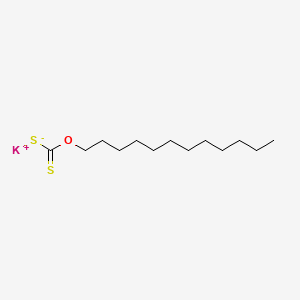
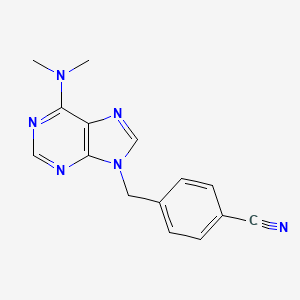
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)
